MFCD18323498

Descripción

The compound MFCD18323498 is a chemical entity cataloged under the MDL number system, which serves as a unique identifier for commercially available chemicals. Based on standard practices in chemical research , its characterization would typically include:

- Molecular formula and weight: Determined via mass spectrometry (MS) and elemental analysis.

- Structural features: Elucidated through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (if crystalline).

- Purity: Validated using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

- Synthetic route: Detailed reaction conditions, reagents, and yields.

Without direct experimental data, further discussion of MFCD18323498 remains speculative.

Propiedades

IUPAC Name |

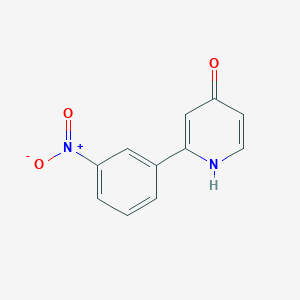

2-(3-nitrophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-4-5-12-11(7-10)8-2-1-3-9(6-8)13(15)16/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNLICAQOZVCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692559 | |

| Record name | 2-(3-Nitrophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-46-6 | |

| Record name | 2-(3-Nitrophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323498” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

Method 1: Involves the reaction of compound A with compound B under specific conditions to form an intermediate, which is then further reacted to produce “MFCD18323498”.

Method 2: Utilizes a different set of starting materials and reaction conditions, often involving a catalyst to speed up the reaction and improve yield.

Industrial Production Methods: In an industrial setting, the production of “MFCD18323498” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include:

Step 1: Mixing of raw materials in a reactor.

Step 2: Heating and maintaining the reaction mixture at a specific temperature.

Step 3: Purification of the product through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions: “MFCD18323498” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Aplicaciones Científicas De Investigación

“MFCD18323498” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on biological systems and potential therapeutic uses.

Medicine: Investigated for its potential as a drug candidate or in drug delivery systems.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism by which “MFCD18323498” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact mechanism depends on the context in which the compound is used, such as in a biological system or a chemical reaction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a generalized approach to such comparisons, modeled after the methodology applied to CAS 918538-05-3 (MFCD11044885) and its analogs :

Table 1: Key Parameters for Comparative Analysis of Heterocyclic Compounds

Key Findings from Analogous Studies:

Structural Impact on Reactivity: Chlorine substituents in pyrrolo-triazine analogs (e.g., Compound A) enhance electrophilic reactivity compared to non-halogenated derivatives, facilitating nucleophilic substitution reactions .

Solubility and Bioavailability : Dichlorinated pyrrolo-pyridines (e.g., Compound B) exhibit lower aqueous solubility (Log S = -3.2) due to increased hydrophobicity, which correlates with reduced gastrointestinal absorption in pharmacokinetic models .

Synthetic Challenges : Polar aprotic solvents like DMF improve yields in heterocyclic couplings, but residual solvent traces (>0.1%) may necessitate rigorous purification steps to meet pharmaceutical standards .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous protocols for chemical analysis and reporting:

- Characterization : Adhere to IUPAC guidelines for compound naming and provide full spectral data (¹H/¹³C NMR, IR, MS) to validate structural assignments .

- Data Reproducibility : Document reaction conditions (e.g., molar ratios, catalysts, temperatures) in detail to enable replication .

- Risk Mitigation : Highlight hazards (e.g., exothermic reactions, toxic intermediates) in experimental procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.